molecular formula C19H23FN4O B11280641 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide

Cat. No.: B11280641
M. Wt: 342.4 g/mol
InChI Key: SLTOGBKIWRETDU-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H23FN4O/c1-13(2)21-19(25)15-9-11-24(12-10-15)18-8-7-17(22-23-18)14-3-5-16(20)6-4-14/h3-8,13,15H,9-12H2,1-2H3,(H,21,25)

InChI Key

SLTOGBKIWRETDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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